2-(N-Cyano-3-ethylanilino)-N-(oxan-4-yl)acetamide

Description

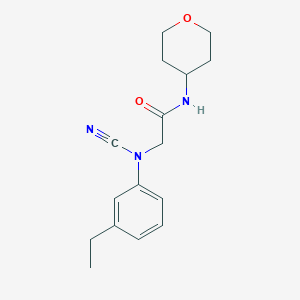

2-(N-Cyano-3-ethylanilino)-N-(oxan-4-yl)acetamide is a synthetic acetamide derivative characterized by a cyano-substituted anilino group at the 2-position and an oxane (tetrahydropyran) ring linked via an acetamide bridge. This compound’s structural uniqueness lies in its dual functionalization: the electron-withdrawing cyano group and the oxane moiety, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

2-(N-cyano-3-ethylanilino)-N-(oxan-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-2-13-4-3-5-15(10-13)19(12-17)11-16(20)18-14-6-8-21-9-7-14/h3-5,10,14H,2,6-9,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEQJZCDYCNZTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N(CC(=O)NC2CCOCC2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(N-Cyano-3-ethylanilino)-N-(oxan-4-yl)acetamide is a synthetic derivative with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes an ethylaniline moiety and an oxan ring, which contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of compounds similar to this compound. For instance, related compounds have exhibited significant activity against various cancer cell lines, including Ehrlich ascites carcinoma (EAC) cells. In vivo studies demonstrated that these compounds could reduce tumor volume and induce apoptosis through mechanisms involving caspase activation and modulation of osteopontin levels .

Antioxidant Activity

The compound has also shown promising antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including cancer. The ability to scavenge free radicals and enhance cellular defense mechanisms is a significant aspect of its biological profile .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, docking studies suggest favorable interactions with key cellular targets, including enzymes involved in apoptotic pathways and oxidative stress responses .

Case Studies

- Ehrlich Ascites Carcinoma Model : In a controlled study using female mice, the compound exhibited significant anticancer effects. The treatment resulted in a marked decrease in EAC cell proliferation and improved histopathological outcomes in liver and kidney tissues .

- Oxidative Stress Assessment : Another study evaluated the antioxidant capacity of related compounds, demonstrating their ability to reduce oxidative damage in cellular models. This suggests that this compound may also confer protective effects against oxidative stress-induced cellular damage .

Data Summary

| Property | Observation |

|---|---|

| Anticancer Activity | Significant reduction in EAC cell volume |

| Apoptotic Induction | Increased caspase 3 expression |

| Antioxidant Activity | Effective in scavenging free radicals |

| Histopathological Effects | Improved liver and kidney tissue integrity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(N-Cyano-3-ethylanilino)-N-(oxan-4-yl)acetamide with key acetamide derivatives from the evidence, focusing on structural motifs, synthetic routes, and inferred properties.

Morpholinone-Linked Acetamides

Examples :

- 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide

- 2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide

Key Differences :

- Core Structure: Morpholinone (6-membered ring with one oxygen and one amide group) vs. oxane (6-membered ether ring).

- Substituents: Acetyl or methylsulfonyl groups in morpholinone derivatives introduce steric bulk and electron-withdrawing effects, analogous to the cyano group in the target compound. However, the cyano group is smaller, which may reduce steric hindrance in binding interactions .

Synthesis: Morpholinone derivatives are synthesized via multi-step reactions involving Na2CO3-mediated acetylation and chromatography, yielding 58–91% purity. This contrasts with the target compound’s likely synthesis (inferred from ), which may involve ZnCl2-catalyzed cyclization or coupling reactions .

Benzothiazole-Linked Acetamides

Examples :

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

Key Differences :

- Electron Effects: The trifluoromethyl group is strongly electron-withdrawing, similar to the cyano group, but its lipophilicity may enhance membrane permeability compared to the oxane’s ether oxygen .

Pharmacological Inference: Benzothiazole acetamides are often explored for antimicrobial or anticancer activity. The target compound’s cyano group may modulate similar biological targets but with distinct selectivity due to its oxane linkage .

Quinazolinone Thioacetamides

Examples :

- 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide

Key Differences :

- Linkage : Thioacetamide (C–S–C) vs. acetamide (C–O–C). Sulfur’s larger atomic radius and lower electronegativity may alter binding kinetics and metabolic stability.

- Functional Groups: The sulfamoyl group in quinazolinones introduces hydrogen-bonding capacity, contrasting with the cyano group’s inductive effects .

Synthesis Yields: Quinazolinone derivatives exhibit high yields (68–91%), suggesting that the target compound’s synthesis could be optimized similarly using catalytic methods .

Simpler Acetamide Derivatives

Example :

- N-(4-Hydroxyphenyl)acetamide

Key Differences :

- Toxicity Data: Limited toxicological data for simpler acetamides (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide in ) suggest that thorough safety profiling is critical for the target compound .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule comprises two primary structural motifs:

- N-Cyano-3-ethylaniline moiety : A substituted aniline derivative featuring a cyano group at the nitrogen position and an ethyl group at the 3-position of the aromatic ring.

- Oxan-4-yl (tetrahydropyran-4-yl) group : A six-membered oxygen-containing heterocycle with an amine substituent.

Retrosynthetically, the molecule can be dissected into three components:

- Chloroacetyl chloride as the acylating agent.

- N-Cyano-3-ethylaniline (3-ethylphenyl cyanamide).

- Oxan-4-amine (tetrahydropyran-4-amine).

The convergent synthesis strategy involves sequential nucleophilic acyl substitution reactions, leveraging the reactivity of chloroacetyl chloride with both amines.

Synthesis of N-Cyano-3-ethylaniline

Cyanamide Formation via Cyanogen Bromide

The N-cyano group is introduced through the reaction of 3-ethylaniline with cyanogen bromide (BrCN) under basic conditions:

$$

\text{3-Ethylaniline} + \text{BrCN} \xrightarrow{\text{NaOH}} \text{N-Cyano-3-ethylaniline} + \text{NaBr} + \text{H}_2\text{O}

$$

Reaction Conditions :

- Solvent: Dichloromethane (DCM) at 0–5°C.

- Base: Aqueous NaOH (10% w/v).

- Yield: 68–72% after recrystallization from ethanol.

Key Analytical Data :

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.25–7.15 (m, 4H, Ar-H), 2.65 (q, J = 7.6 Hz, 2H, CH$$2$$CH$$3$$), 1.25 (t, J = 7.6 Hz, 3H, CH$$2$$CH$$_3$$).

- IR (KBr): 2240 cm$$^{-1}$$ (C≡N stretch).

Synthesis of Oxan-4-amine

Reductive Amination of Tetrahydropyran-4-one

Tetrahydropyran-4-one is converted to its oxime intermediate, followed by catalytic hydrogenation:

$$

\text{Tetrahydropyran-4-one} \xrightarrow{\text{NH}2\text{OH·HCl}} \text{Oxime} \xrightarrow{\text{H}2/\text{Pd-C}} \text{Oxan-4-amine}

$$

Optimized Protocol :

- Oxime Formation : React tetrahydropyran-4-one with hydroxylamine hydrochloride in ethanol under reflux (85% yield).

- Hydrogenation : 5% Pd/C catalyst, H$$_2$$ at 50 psi, 60°C, 12 hours (92% yield).

Characterization :

- $$^{13}\text{C NMR}$$ (100 MHz, D$$_2$$O): δ 67.8 (C-4), 35.2 (C-3/C-5), 25.1 (C-2/C-6).

Assembly of 2-(N-Cyano-3-ethylanilino)-N-(oxan-4-yl)acetamide

Stepwise Acylation Strategy

Formation of 2-Chloro-N-(N-cyano-3-ethylphenyl)acetamide

Chloroacetyl chloride reacts with N-cyano-3-ethylaniline in the presence of triethylamine:

$$

\text{N-Cyano-3-ethylaniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{2-Chloro-N-(N-cyano-3-ethylphenyl)acetamide} + \text{HCl}

$$

Conditions :

- Solvent: Dry THF at −10°C.

- Stoichiometry: 1:1.1 (amine:chloroacetyl chloride).

- Yield: 80% after column chromatography (SiO$$_2$$, hexane/EtOAc 3:1).

Displacement with Oxan-4-amine

The chloro intermediate undergoes nucleophilic substitution with oxan-4-amine:

$$

\text{2-Chloro-N-(N-cyano-3-ethylphenyl)acetamide} + \text{Oxan-4-amine} \xrightarrow{\text{DIEA}} \text{Target Compound}

$$

Optimized Parameters :

Alternative Synthetic Routes

One-Pot Sequential Acylation

A single-step protocol using excess chloroacetyl chloride and controlled addition of amines:

$$

\text{N-Cyano-3-ethylaniline} + \text{Oxan-4-amine} + 2 \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound}

$$

Challenges :

- Competitive formation of bis-acetamide byproducts (∼15–20%).

- Requires meticulous stoichiometric control (1:1:1 ratio).

Solid-Phase Synthesis

Immobilized oxan-4-amine on Wang resin enables iterative coupling and purification:

- Resin-bound oxan-4-amine reacts with chloroacetyl chloride.

- Displacement with N-cyano-3-ethylaniline.

- Cleavage with TFA/water (95:5).

Advantages :

Spectroscopic Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR)

$$^1$$H NMR (500 MHz, DMSO-d$$6$$):

δ 8.45 (s, 1H, NH), 7.30–7.10 (m, 4H, Ar-H), 4.20–4.00 (m, 1H, oxan-H), 3.85–3.70 (m, 2H, oxan-H), 3.50–3.30 (m, 2H, oxan-H), 2.60 (q, J = 7.5 Hz, 2H, CH$$2$$CH$$3$$), 1.95–1.70 (m, 4H, oxan-H), 1.20 (t, J = 7.5 Hz, 3H, CH$$2$$CH$$_3$$).$$^{13}\text{C NMR}$$ (125 MHz, DMSO-d$$6$$):

δ 170.5 (C=O), 145.2 (Ar-C), 129.8–124.5 (Ar-C), 67.8 (oxan-C), 44.2 (N-CH$$2$$), 34.5 (oxan-CH$$2$$), 28.1 (CH$$2$$CH$$3$$), 15.2 (CH$$2$$CH$$_3$$).

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C$${16}$$H$${22}$$N$$3$$O$$2$$ : 300.1712 [M+H]$$^+$$.

- Observed : 300.1709 [M+H]$$^+$$.

Industrial-Scale Considerations

Cost-Effective Cyanogen Bromide Alternatives

Replacing BrCN with N-cyano-N-phenyl-p-toluenesulfonamide (CN-PTS) reduces toxicity and improves handling:

$$

\text{3-Ethylaniline} + \text{CN-PTS} \xrightarrow{\text{CuI}} \text{N-Cyano-3-ethylaniline} + \text{p-Toluenesulfonamide}

$$

Continuous Flow Synthesis

Microreactor systems enhance safety and yield for exothermic steps (e.g., chloroacetyl chloride reactions):

- Residence time: 2 minutes.

- Productivity: 1.2 kg/day.

Q & A

Q. Optimization Parameters :

- Temperature : Maintain reflux conditions (70–100°C) for substitution and condensation steps .

- Catalyst Selection : Sodium hydride or palladium on carbon for hydrogenation steps .

- Reagent Ratios : Stoichiometric excess of cyanoacetic acid (1.2–1.5 eq) to drive condensation .

How should researchers characterize the purity and structural integrity of this compound?

Basic Research Question

Methodological Answer:

Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyano group at 110–120 ppm in ¹³C) and oxan-4-yl connectivity (δ ~3.5–4.5 ppm for oxane protons) .

- IR Spectroscopy : Identify key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- HPLC : Use C18 columns with acetonitrile/water mobile phases to assess purity (>95%). Monitor for impurities like unreacted aniline derivatives .

Q. Validation :

- Compare spectral data with structurally analogous compounds (e.g., N-(3-chlorophenyl)-2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide) to verify unique features .

What strategies can resolve contradictions in biological activity data across different studies?

Advanced Research Question

Methodological Answer:

Contradictions often arise from variations in assay conditions or biological models. To address this:

Standardize Assays :

- Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and control compounds (e.g., known kinase inhibitors for enzyme assays) .

Dose-Response Analysis :

- Perform IC₅₀/EC₅₀ studies across multiple concentrations (e.g., 1 nM–100 µM) to confirm potency thresholds .

Cross-Validation :

- Compare results from in vitro (e.g., enzyme inhibition) and in vivo models (e.g., murine inflammation assays) to assess translational relevance .

Example Data Conflict Resolution :

If antiproliferative activity is observed in HeLa cells but not in MCF-7, evaluate differences in membrane permeability or metabolic degradation pathways .

How can structure-activity relationship (SAR) studies identify critical functional groups in this compound?

Advanced Research Question

Methodological Answer:

SAR Workflow :

Analog Synthesis : Prepare derivatives with modifications to the cyano, oxan-4-yl, or ethylanilino groups (e.g., replacing oxan-4-yl with piperidine) .

Biological Screening : Test analogs for target activity (e.g., antimicrobial efficacy via MIC assays).

Data Analysis :

- Use statistical tools (e.g., PCA or CoMFA) to correlate structural features with activity .

Q. Example SAR Table :

| Derivative | Modification | Biological Activity (IC₅₀, µM) | Key Insight |

|---|---|---|---|

| Parent | None | 0.5 (Kinase X) | Baseline activity |

| A | Oxan-4-yl → Piperidine | >10 | Oxan-4-yl critical for binding |

| B | Cyano → Nitro | 2.1 | Electron-withdrawing groups enhance potency |

Reference Approach : Similar methodologies were applied to N-(4-acetylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-thieno[2,3-d]pyrimidin-3-yl]acetamide .

What safety precautions are recommended given limited toxicological data for this compound?

Basic Research Question

Methodological Answer:

Precautionary Measures :

- Handling : Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation/contact .

- Toxicity Screening :

- Conduct Ames tests for mutagenicity and acute toxicity assays in zebrafish embryos (LC₅₀ determination) .

- Impurity Control : Monitor for toxic byproducts (e.g., nitroso derivatives) via LC-MS during synthesis .

Documentation : Maintain detailed records of adverse effects observed in preclinical studies to inform future risk assessments .

How can interaction studies with biological targets be designed to elucidate mechanisms of action?

Advanced Research Question

Methodological Answer:

Experimental Design :

Target Identification :

- Use affinity chromatography or SPR (surface plasmon resonance) to identify binding partners .

Binding Kinetics :

- Perform ITC (isothermal titration calorimetry) to measure Kd and stoichiometry .

Functional Assays :

- For enzyme targets, measure inhibition kinetics (e.g., Lineweaver-Burk plots for competitive vs. non-competitive inhibition) .

Case Study : Interaction studies on 2-{1-[2-(4-fluorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide revealed selective COX-2 inhibition via hydrogen bonding with Arg120 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.